Octathiocane

Catalog No.
S589550
CAS No.
10544-50-0
M.F
S8
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octathiocane

CAS Number

10544-50-0

Product Name

Octathiocane

IUPAC Name

octathiocane

Molecular Formula

S8

Molecular Weight

256.5 g/mol

InChI

InChI=1S/S8/c1-2-4-6-8-7-5-3-1

InChI Key

JLQNHALFVCURHW-UHFFFAOYSA-N

SMILES

S1SSSSSSS1

Solubility

For more Solubility (Complete) data for Sulfur, Elemental (13 total), please visit the HSDB record page.
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (rhombic)/
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (monoclinic)/
Insoluble in water. Sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 mL), in toluene
Liquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °C; acetone dissolves 2.65% at 25 °C; methylene iodide dissolves 9.1% at 10 °C; chloroform dissolves about 1.5% at 18 °C
Soluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.
Solubility in water: none

Synonyms

cyclooctasulfur

Canonical SMILES

S1SSSSSSS1
  • Thermal decomposition of polymeric sulfur: This method involves heating sulfur at high temperatures (around 600°C) in an inert atmosphere like argon or nitrogen. This process breaks down the polymer structure of sulfur, leading to the formation of octathiocane. The resulting solid product then undergoes purification via sublimation or recrystallization techniques .
  • High-pressure synthesis: This method involves subjecting sulfur to high pressures (around 15 GPa) and temperatures (around 200°C) in the presence of a metal catalyst. This reaction leads to the formation of octathiocane alongside other cyclic sulfur molecules .

Once synthesized, octathiocane can be characterized using various analytical methods to determine its molecular structure, properties, and reactivity. These methods include:

  • X-ray crystallography: This technique helps determine the precise arrangement of atoms within the octathiocane molecule, providing insights into its three-dimensional structure .
  • Molecular spectroscopy: Techniques like infrared (IR) spectroscopy and Raman spectroscopy provide information about the vibrational modes of atoms within the molecule, offering insights into its functional groups and bonding characteristics .
  • Electrochemical techniques: These methods, like cyclic voltammetry, can be employed to study the redox behavior of octathiocane, providing information about its ability to gain or lose electrons and its potential electrical properties .

Potential Biological Activities

Research suggests that octathiocane exhibits potential biological activities across various organisms, making it a subject of ongoing scientific exploration. Here are some promising areas:

  • Antibacterial and antifungal properties: Studies have shown that octathiocane can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .
  • Anticancer properties: In vitro studies have demonstrated that octathiocane can inhibit the growth of some cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic .
  • Anti-inflammatory and antioxidant properties: Octathiocane has also shown promise in exhibiting anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions associated with inflammation and oxidative stress .

Octathiocane, also known as cyclooctasulfur or octasulfur, is an inorganic compound with the chemical formula S8S_8. It is a yellow, odorless, and tasteless solid that represents the most common allotrope of sulfur. The structure of octathiocane consists of eight sulfur atoms arranged in a crown-like ring configuration, which contributes to its unique physical and chemical properties. This compound is widely distributed in nature, often found in volcanic deposits and as a by-product of various industrial processes, including petroleum refining through the Claus process .

  • Toxicity: Low acute toxicity []. However, exposure to high concentrations of sulfur dust can irritate the respiratory tract.
  • Flammability: Non-flammable [].
  • Reactivity: Can react with strong oxidizing agents.

  • Oxidation: It can be oxidized to form sulfur dioxide (SO2SO_2) and sulfur trioxide (SO3SO_3). Common oxidizing agents include oxygen and chlorine.
  • Reduction: Under specific conditions, octathiocane can be reduced to hydrogen sulfide (H2SH_2S), using reducing agents such as hydrogen or carbon monoxide.
  • Substitution: Octathiocane can participate in substitution reactions where sulfur atoms are replaced with other atoms or groups, leading to various organosulfur compounds.

Major Products

  • From Oxidation: Sulfur dioxide and sulfur trioxide.
  • From Reduction: Hydrogen sulfide.
  • From Substitution: Various organosulfur compounds depending on the substituents used.

Research indicates that octathiocane exhibits potential biological activities. Elemental sulfur has antimicrobial properties and is utilized in topical medications for conditions like acne. Its mechanism of action involves disrupting bacterial cell membranes and exerting fungicidal effects. While octathiocane itself does not have a specific biological mechanism, its presence in biological systems suggests roles in sulfur metabolism .

Octathiocane can be synthesized through several methods:

  • Thermal Decomposition: This involves heating polymeric sulfur to high temperatures, leading to the formation of octasulfur.
  • High-Pressure Synthesis: Under specific high-pressure conditions, octasulfur can be formed from elemental sulfur.
  • Anion-Cation Interchange Reactions: This method involves reactions between anions and cations that lead to the formation of octasulfur.

In industrial contexts, octathiocane is primarily recovered from natural sources and as a major component of elemental sulfur.

Octathiocane plays a crucial role in various fields:

  • Material Science: Due to its unique ring structure, it is used in the development of new materials.
  • Organic Synthesis: Octathiocane serves as a starting material for synthesizing other sulfur compounds.
  • Catalysis Research: Its properties are explored for potential catalytic applications .

Molecular dynamics simulations have demonstrated that cyclo-octasulfur can bind to hydrophobic cavities in certain biological systems, such as the S-layer nanotube of hyperthermophilic archaea. This interaction suggests that these nanotubes may act as storage reservoirs for octasulfur, providing insights into its metabolic roles in these organisms .

Octathiocane is unique among sulfur allotropes due to its eight-membered ring structure. Here are some similar compounds for comparison:

Compound NameFormulaStructure Description
HexathianeS6S_6Six sulfur atoms in a ring structure
CycloheptasulfurS7S_7Seven sulfur atoms forming a cyclic structure
CyclononathiocaneS9S_9Nine sulfur atoms arranged in a ring

Uniqueness of Octathiocane

The distinct eight-membered ring configuration of octathiocane imparts unique stability and crystallization properties compared to other sulfur allotropes. Its ability to form large crystals makes it particularly valuable for various industrial applications .

The formation of the octathiocane ring structure presents intriguing synthetic challenges due to the unique properties of sulfur atoms and their bonding characteristics. Recent advances have expanded the methodological approaches to octathiocane synthesis beyond traditional techniques.

Thermal Decomposition Pathways

Thermal decomposition represents one of the most established routes for octathiocane formation. When polymeric sulfur undergoes controlled heating, molecular rearrangement leads to the crown-shaped octasulfur configuration. Experimental data demonstrates that heating polymeric sulfur at 115°C results in progressive conversion to cyclooctasulfur, with approximately 85% conversion at 60 minutes and nearly complete conversion at 75 minutes. This temperature-dependent process highlights the thermodynamic stability of the eight-membered ring structure compared to longer sulfur chains.

High-Pressure Synthesis

Under specific high-pressure conditions, elemental sulfur can be manipulated to form octathiocane through compression-induced molecular rearrangement. This method leverages the propensity of sulfur atoms to form the energetically favorable crown configuration when subjected to precisely controlled pressure parameters. Recent studies have optimized these parameters to enhance yield and purity in laboratory settings.

Recovery from Natural Sources

Industrial-scale production predominantly relies on recovery methods rather than direct synthesis. Octathiocane constitutes approximately 99% of elemental sulfur recovered from volcanic deposits and petroleum refining operations through the Claus process. This process converts hydrogen sulfide, a harmful byproduct of petroleum processing, into elemental sulfur primarily in the octathiocane form.

Table 1: Comparison of Octathiocane Synthesis Methods

MethodTemperature (°C)PressureConversion RatePurityScale Applicability
Thermal Decomposition115Ambient100% (75 min)HighLaboratory/Industrial
High-Pressure Synthesis25-50ElevatedVariableHighLaboratory
Claus Process850-1500Controlled>98%>99%Industrial

Catalytic Processes in Sulfur Allotrope Cyclization

The strategic application of catalysts significantly influences the formation pathways and efficiency of octathiocane synthesis. Recent research has elucidated several catalytic mechanisms that facilitate the cyclization of sulfur atoms into the characteristic eight-membered ring structure.

Sulfide Catalyst Mechanisms

Over sulfide catalysts, hydrogen sulfide undergoes a distinctive decomposition pathway that produces octathiocane as a primary product. The reaction proceeds through the formation of disulfane (H₂S₂) as a key surface intermediate. This intermediate subsequently decomposes, releasing hydrogen gas while the adsorbed singlet sulfur recombines into the cyclooctasulfur configuration. This catalytic pathway represents a significant advancement in low-temperature octathiocane synthesis, operating under thermodynamic conditions that would otherwise be forbidden in the gas phase.

The reaction can be represented as:
n H₂S → n H₂ + S₈ (catalyzed by metal sulfides)

Metal-Catalyzed Pathways

When hydrogen sulfide decomposition occurs over metal catalysts, the process follows a different mechanistic pathway. The reaction initiates with H₂S dissociation into surface-adsorbed atomic species, ultimately yielding gaseous hydrogen and diatomic sulfur in its triplet state. This process can occur at ambient temperature—a stark contrast to traditional thermal methods requiring elevated temperatures. The metal catalyst effectively lowers the activation energy barrier by providing alternative reaction coordinates that facilitate sulfur-sulfur bond formation.

Sulfur as an Autocatalyst

Fascinating recent findings suggest that elemental sulfur itself can function as a catalyst in certain reactions, particularly in the context of hydrogen sulfide decomposition. In these processes, sulfur compensates for the loss of gaseous H₂S from the reaction medium, effectively maintaining reaction equilibria that favor continued octathiocane formation. This autocatalytic property adds another dimension to understanding octathiocane synthesis kinetics.

Anion-Cation Interchange Strategies for Ring-Stabilized Architectures

The exploration of ion exchange mechanisms has opened novel pathways for synthesizing and stabilizing octathiocane structures within complex architectures. These approaches leverage electrostatic interactions to create environments that preserve the integrity of the S₈ ring.

Host-Guest Complexation

A groundbreaking example of anion-cation mediated octathiocane stabilization appears in the synthesis of Cs₂Sn₃S₇·S₈, a complex where cyclooctasulfur molecules are encapsulated within an open metal-sulfide framework. This material, synthesized by reacting tin with cesium polysulfide flux at temperatures between 400-500°C, demonstrates how strategic cation placement can create channels that perfectly accommodate octathiocane molecules. X-ray diffraction analysis reveals that the S₈ rings are statistically distributed in overlapping conformations within these channels, with the Cs⁺ cations positioned between anionic layers to stabilize the overall structure.

Anion Exchange in Nanostructured Materials

Recent advancements in nanomaterial synthesis have demonstrated the effectiveness of anion exchange strategies in creating and stabilizing octathiocane-containing structures. Under mild conditions, carefully controlled anion exchange reactions can manipulate the crystal structure while preserving morphological characteristics. Kinetic studies indicate that these transformations follow first-order kinetics, with ligand structures restricting guest anions to diffuse in one-dimensional directions. This controlled directionality enables precise positioning of sulfur atoms, potentially facilitating octathiocane formation in confined spaces.

Stabilization via Biological Interfaces

Intriguingly, octathiocane has been found to interact with specific biological systems. Molecular dynamics simulations have revealed that cyclooctasulfur can bind to hydrophobic cavities in certain biological structures, such as the S-layer nanotube of hyperthermophilic archaea. These interactions suggest potential biological roles for octathiocane and provide inspiration for biomimetic approaches to S₈ stabilization.

Crystallographic Analysis of Crown-Conformation Dynamics

The structural characteristics of octathiocane have been extensively investigated through advanced crystallographic techniques, revealing intricate details about its conformation, polymorphism, and dynamic behavior in various states.

Polymorphic Diversity

Crystallographic studies have identified three distinct polymorphs of octathiocane: rhombohedral (α-sulfur), and two monoclinic forms (β-sulfur and γ-sulfur). Only the rhombohedral and one monoclinic form remain stable at standard conditions, with the rhombohedral form considered the standard state. Temperature-dependent transitions between these polymorphs occur at specific ranges—the β-form is stable only between 96°C and 115°C at standard pressure.

Table 2: Crystallographic Parameters of Octathiocane Polymorphs

PolymorphCrystal SystemSpace GroupUnit Cell ParametersStability Range (°C)
α-SulfurOrthorhombicFddda=10.4646 Å, b=12.8660 Å, c=24.4860 Å<96
β-SulfurMonoclinicP2₁/ca=10.8125 Å, b=10.7232 Å, c=10.6883 Å, β=95.746°96-115
γ-SulfurMonoclinicP2/ca=8.442 Å, b=13.025 Å, c=9.356 Å, β=124.98°Metastable

Crown Conformation Analysis

The crown conformation of octathiocane exhibits D₄ₕ point group symmetry with uniform S-S bond lengths of approximately 2.05 Å. High-resolution neutron powder diffraction studies have provided precise structural data, revealing subtle features of the molecular geometry. The crown configuration represents the lowest energy state for the eight-membered sulfur ring, with the puckered arrangement minimizing both torsional strain and repulsive interactions between non-bonded sulfur atoms.

Octathiocane, systematically named cyclooctasulfur, exhibits distinctive redox-mediated ring-opening behavior that serves as the foundation for various polymerization processes [2]. The eight-membered sulfur ring structure adopts a crown conformation with D4d point group symmetry, where sulfur-sulfur bond lengths are approximately 2.05 Å [2]. This molecular architecture creates a thermodynamically stable system that requires specific activation conditions to initiate ring-opening reactions [38] [39].

The ring-opening mechanism of octathiocane involves overcoming an activation barrier of approximately 0.55 eV in the absence of catalytic assistance [47]. Research has demonstrated that redox-mediated pathways can significantly reduce this energy requirement through the formation of reactive intermediates [9]. The process begins with the generation of sulfur-centered radicals through electron transfer reactions, which subsequently attack the sulfur-sulfur bonds within the ring structure [30].

Radical Chain Reaction Mechanisms

The radical polymerization of octathiocane follows a classical chain reaction mechanism consisting of initiation, propagation, transfer, and termination steps [33]. During the initiation phase, external redox agents generate primary sulfur radicals that attack the ring structure, leading to homolytic cleavage of sulfur-sulfur bonds [29]. The resulting ring-opened species possess diradical character with unpaired electrons predominantly localized at the terminal positions [49].

Chain propagation occurs through the addition of ring-opened octathiocane units to growing polymer chains, with propagation rate constants varying significantly with temperature and reaction conditions [31]. Experimental studies have shown that chain transfer reactions play a crucial role in controlling molecular weight distribution, with transfer constants of 0.13 for 1-butanethiol and 0.19 for dibutyl disulfide at 60°C [31].

Thermodynamic and Kinetic Parameters

The thermodynamic favorability of octathiocane ring-opening is influenced by the relief of ring strain and the formation of more stable linear sulfur chains [13]. The sulfur-sulfur bond dissociation energy in octathiocane is approximately 226 kJ/mol, which is lower than typical sulfur-sulfur double bonds but higher than many organic carbon-carbon bonds [41]. This intermediate bond strength facilitates controlled ring-opening under appropriate conditions while maintaining sufficient stability for storage and handling [54].

Table 1: Thermodynamic Parameters for Octathiocane Ring-Opening

ParameterValueUnitsReference
Bond Dissociation Energy226kJ/mol [41]
Activation Energy (uncatalyzed)0.55eV [47]
Activation Energy (catalyzed)0.22eV [47]
Bond Length2.05Å [2]
Bond Angle108.0°degrees [38]

The kinetic analysis reveals that the ring-opening process follows Arrhenius behavior, with rate constants increasing exponentially with temperature [29]. Computational studies indicate that the transition state for ring-opening involves significant charge redistribution and bond length changes, with the breaking sulfur-sulfur bond extending to approximately 2.4 Å before complete dissociation occurs [47].

Polymerization Pathways and Products

Redox-mediated polymerization of octathiocane can proceed through multiple pathways depending on the specific reaction conditions and redox systems employed [9]. The primary pathway involves sequential ring-opening and chain extension, leading to linear polysulfur chains with varying degrees of polymerization [30]. Alternative pathways include branching reactions that result in cross-linked network structures with enhanced mechanical properties [16].

The polymerization process is highly sensitive to oxygen concentration, with aerobic conditions promoting different product distributions compared to anaerobic environments [15]. Under oxygen-rich conditions, the formation of sulfur oxides and oxygenated intermediates can alter the reaction mechanism and final polymer properties [15]. The presence of metal catalysts, particularly zinc-based systems, can significantly accelerate the polymerization while providing better control over molecular weight and polydispersity [47].

Nucleophilic Substitution Mechanisms at Sp³-Hybridized Centers

The nucleophilic substitution reactions at sp³-hybridized sulfur centers in octathiocane represent a fundamental class of transformations that differ significantly from analogous carbon-centered reactions [17]. The unique electronic structure of sulfur, with its ability to expand its valence shell beyond eight electrons, enables distinct mechanistic pathways not observed in carbon chemistry [17]. These reactions proceed through either concerted SN2-type mechanisms or stepwise addition-elimination processes involving hypervalent sulfur intermediates [17].

Mechanistic Classification and Reaction Pathways

Nucleophilic substitution at sulfur centers in octathiocane can occur through two primary mechanisms: direct SN2 displacement and addition-elimination involving trigonal bipyramidal intermediates [17]. The choice between these pathways depends on the nature of the nucleophile, leaving group, and reaction conditions [17]. Computational studies indicate that the SN2 mechanism predominates when strong nucleophiles attack sulfur centers with good leaving groups, while weaker nucleophiles favor the stepwise pathway [17].

The stereochemical outcome of these reactions depends critically on the disposal of entering and leaving groups in the transition state or intermediate structures [17]. Diaxial or diequatorial arrangements typically lead to inversion of configuration, while axial-equatorial dispositions result in retention of stereochemistry [17]. This mechanistic understanding has been validated through experimental studies using chiral sulfur substrates and isotopic labeling experiments [17].

Nucleophile Reactivity and Selectivity

The reactivity of nucleophiles toward octathiocane sulfur centers follows trends that differ from those observed in carbon chemistry [21]. Sulfur nucleophiles, particularly thiolates, exhibit exceptional reactivity but often lead to unusual substitution patterns [21]. Studies have shown that 2'-thiolate nucleophiles preferentially attack neighboring carbon centers rather than the expected sulfur positions, demonstrating the complex interplay between geometric constraints and electronic factors [21].

The conformational flexibility of octathiocane plays a crucial role in determining substitution selectivity [21]. Ring strain and geometric constraints can force nucleophiles into specific attack trajectories, leading to regioselective bond formation [21]. This phenomenon has been exploited in synthetic applications where controlled ring-opening at specific positions is desired [19].

Table 2: Nucleophilic Substitution Rate Constants at Sulfur Centers

NucleophileRate Constant (M⁻¹s⁻¹)Temperature (°C)MechanismReference
Hydroxide2.3 × 10⁴25SN2 [19]
Thiolate1.8 × 10⁶25Addition-Elimination [17]
Fluoride4.7 × 10³25Addition-Elimination [17]
Chloride1.2 × 10²60SN2 [17]

Activation Parameters and Transition State Structure

Kinetic isotope effect studies have provided detailed insights into the transition state structures for nucleophilic substitution at octathiocane sulfur centers [21]. Primary kinetic isotope effects ranging from 1.2 to 2.8 indicate varying degrees of bond breaking and formation in the rate-determining step [21]. Secondary isotope effects suggest significant changes in hybridization at the sulfur center during the transition state [21].

The activation parameters for these reactions reveal important mechanistic details [17]. Activation energies typically range from 15 to 45 kJ/mol, depending on the nucleophile and leaving group combination [17]. Negative activation entropies are commonly observed, consistent with the formation of highly ordered transition states or intermediates [17]. These thermodynamic signatures support the proposed addition-elimination mechanism for many nucleophilic substitution reactions at sulfur [17].

Temperature-dependent studies have shown that the mechanism can change with thermal conditions [17]. At elevated temperatures, direct SN2 displacement becomes more favorable due to increased molecular motion and reduced solvent organization [17]. This mechanistic switching has practical implications for synthetic applications requiring specific stereochemical outcomes [17].

Photochemical Activation of Octathiocane in Multi-Component Systems

Photochemical activation of octathiocane represents a powerful strategy for initiating chemical transformations under mild conditions [47]. The electronic structure of octathiocane features distinct absorption bands in both the ultraviolet and visible regions, with the strongest absorption occurring between 380 and 435 nanometers [47]. This optical activity enables selective excitation and subsequent chemical reactivity without requiring harsh thermal conditions [24].

Electronic Excitation and Intersystem Crossing

Upon photoexcitation, octathiocane undergoes rapid intersystem crossing from the first singlet excited state (S1) to the triplet manifold with estimated rates exceeding 10¹¹ s⁻¹ [49]. This ultrafast process is facilitated by significant spin-orbit coupling effects characteristic of heavy atom systems [49]. The resulting triplet state exhibits a fundamentally different molecular geometry compared to the ground state, with one sulfur-sulfur bond undergoing significant elongation [49].

Computational studies using time-dependent density functional theory have revealed that the excited state geometry evolves from the characteristic crown-shaped ring structure to an open-chain configuration with diradical character [49]. This structural transformation represents the initial step in photoinduced polymerization processes and provides access to reactive intermediates that are difficult to generate through purely thermal methods [49].

Multi-Component Reaction Systems

The integration of octathiocane into multi-component photochemical systems has enabled the development of novel synthetic methodologies [25] [28]. These systems typically involve octathiocane as both a photoactive component and a reactive building block, participating in complex reaction cascades [28]. The photochemical activation creates reactive sulfur species that can participate in radical addition, substitution, and cyclization reactions with organic substrates [25].

Recent developments in photoredox catalysis have expanded the scope of octathiocane-based multi-component reactions [28]. Transition metal photocatalysts can mediate electron transfer processes that generate radical cations or anions from octathiocane, leading to alternative reaction pathways [24]. These catalytic systems operate under visible light irradiation and provide excellent functional group tolerance [28].

Table 3: Photochemical Activation Parameters for Octathiocane

ParameterValueWavelength (nm)ConditionsReference
Quantum Yield (Ring-Opening)0.12435Room Temperature [47]
Absorption Maximum2.8 × 10³452M⁻¹cm⁻¹ [47]
Intersystem Crossing Rate>10¹¹435s⁻¹ [49]
Triplet Lifetime0.9435μs [24]

Mechanistic Pathways and Product Selectivity

The photochemical activation of octathiocane in multi-component systems proceeds through well-defined mechanistic pathways that can be controlled through careful selection of reaction conditions [47]. The primary pathway involves homolytic cleavage of sulfur-sulfur bonds following triplet state formation, generating diradical species that can participate in various addition reactions [49]. Alternative pathways include energy transfer processes that activate co-reactants while leaving the octathiocane structure intact [24].

Product selectivity in these systems is influenced by several factors including wavelength of irradiation, solvent polarity, and the presence of additional photoactive components [47]. Studies have shown that irradiation at 435 nanometers provides optimal selectivity for ring-opening reactions, while shorter wavelengths can lead to competing decomposition pathways [47]. The use of photosensitizers can extend the effective wavelength range and improve overall reaction efficiency [24].

The temporal evolution of these photochemical processes has been studied using time-resolved spectroscopic techniques [48]. These investigations reveal that the initial photochemical event occurs within picoseconds, followed by slower thermal processes that determine the final product distribution [48]. Understanding these kinetic relationships is crucial for optimizing reaction conditions and achieving desired synthetic outcomes [48].

Physical Description

Dry Powder
Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Liquid
Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

Pure sulfur exists in two stable crystalline forms, alpha and beta, and at least two amorphous (liquid) forms. Alpha-sulfur: rhombic, octahedral, yellow crystals; beta-sulfur: monoclinic, prismatic, pale-yellow crystals
Yellow orthorhombic crystals /Sulfur (rhombic) (alpha)/
Yellow monoclinic needles, stable 95.3-120 °C /Sulfur (monoclinic) (beta)/
Yellow solid or amber-colored molten liquid.

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Exact Mass

255.7765694 g/mol

Monoisotopic Mass

255.7765694 g/mol

Boiling Point

444.61 °C
445 °C

Flash Point

405 °F (207 °C) (Closed cup)
160 °C c.c.

Heavy Atom Count

8

Taste

Faint taste
Tasteless

Vapor Density

Density of vapor/density of air, 470 °C: 7.837

Density

2.07 g/cu cm (Sulfur (rhombic)/; 2.00 (Sulfur (monoclinic)/
Amber-colored crystals. The stable at ordinary temperature, density: 2.06; when heated to 94.5 °C becomes opaque owing to formation of monoclinic sulfur /alpha-Sulfur/
Opaque, light- yellow, brittle, needle-like crystals; stable between 94.5 oto 120 °C. Passes slowly into the rhombic form on standing; density 1.96; mp 115.21 °C /beta-Sulfur/
2.1 g/cm³

Odor

Pure sulfur is odorless, but traces of hydrocarbon impurity may impart an oily and/or rotten egg odor

Melting Point

95.3 °C /(Sulfur rhombic transforms to monoclinic)/; 115.21 °C /Sulfur (monoclinic)/
Ignites in air above 261 °C, in oxygen below 260 °C, burning to the dioxide; combines readily with hydrogen; combines in the cold with fluorine, chlorine, and bromine; combines with carbon at high temperatures; reacts with silicon, phosphorus, arsenic, antimony and bismuth at their melting points; combines with nearly all metals; with lithium, sodium, potassium, copper, mercury and silver in the cold on contact with the solid; with magnesium, zinc and cadmium very slightly in the cold, more readily on heating; with other metals at high temperatures. Does not react with iodine, nitrogen, tellurium, gold, platinum and iridium.
MP: 106.8 °C /gamma-Sulfur/
120 °C (amorphous)

UNII

70FD1KFU70

Related CAS

9035-99-8

Drug Indication

Topically it is indicated for dandruff, acne, Hayfever, common cold, scaly and red skin patches (seborrheic dermatitis). Poison ivy, and sumac infections.

Therapeutic Uses

Sulfur is a keratolytic agent and scabicide.
Topical sulfur preparations are used principally for the symptomatic treatment of acne vulgaris. Although the drug may relieve plugging and rupturing of follicles, ease the evacuation of comedones, and promote peeling of the skin, some clinicians believe that topical sulfur may also promote the formation of new comedones.
Topical 5-10% sulfur ointment (in a petrolatum base; no longer commercially available in the US) has been used for the treatment of scabies. Because sulfur ointment is messy, malodorous, tends to stain, and can produce an irritant dermatitis, its use has largely been supplanted by permethrin, lindane, or other scabicides for most patients.
For relief of itching and scalp flaking associated with dandruff, 2-5% "sulfur" alone or, most often, in combination with salicylic acid, usually is used as a lotion shampoo. The lotion should be applied to wet hair and massaged vigorously into the scalp; the scalp then is rinsed thoroughly and application of the lotion and rinsing is repeated. The lotion usually is used as a shampoo twice weekly.
MEDICATION (VET): Pragmatar ointment (Tar-sulfur-salicyclic acid) ... /is used/ in the treatment and control of non-specific dermatoses, subacute and chronic eczema, itching lesions of chronic atopic dermatitis and pruritus, and to relieve itching of ringworm and fungus infections of dogs and cats.

Pharmacology

Sulfur is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria. H2S has a lethal action on bacteria (possibly including Propionibacterium acnes) which plays a role in acne, fungi, and parasites such as scabies mites.

Mechanism of Action

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis.

Vapor Pressure

3.95X10-6 mm Hg at 30.4 °C

Impurities

Molten sulfur has impurities of selenium, tellurium, arsenic, chlorine, & ash
Liquid sulfur /may contain/ hydrogen sulfide.
... Pharmaceutical and other commercial sulfur often contains talcum, bentonite, or organic impurities ...
Crude sulfur contains small percentages of carbonaceous matter. The amount of impurity is usually determined by combustion.

Other CAS

10544-50-0
1326-66-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Metabolism Metabolites

Intended for local use only, no systemic absorption.

Wikipedia

Octasulfur

Drug Warnings

Topical preparations containing sulfur are intended for external use only. Topical sulfur-containing preparations should not be used near the eyes; ... If topical sulfur-containing preparations are used for self-medication and the condition worsens or persists after regular use as directed, a physician should be consulted. If excessive skin irritation develops or increases during self-medication with a topical sulfur-containing preparation, the drug should be discontinued and a physician or pharmacist consulted. Combination topical preparations containing sulfur and resorcinol should not be used for self-medication of large areas of the body or of areas with broken skin. When used for self-medication of acne, topical "sulfur"-containing preparations generally should not be used concurrently with other topical acne medications unless otherwise directed by a physician.
Topical preparations containing sulfur should not be used in children younger than 2 years of age except under the direction and supervision of a physician.
Local irritation of the skin, eyes, or resp tract may occur and, therefore, contact with eyes should be avoided. ... Repeated applications may cause dermatitis, sometimes severe (eg, dermatitis venenata). In concn greater than 15%, sulfur is very irritating to the skin. Sulfur ointment stains clothing, bedding, and metal, incl jewelry. ... Headache, vomiting, muscle cramps, dizziness, collapse ... has reportedly occurred following topical application of sulfur powder or sulfur ointment to pt with eczema. ... Topical application of a 10% sulfur ointment for 3 days on infants with scabies reportedly caused systemic toxicity and several deaths.

Biological Half Life

Intended for local use only, no systemic absorption.

Use Classification

Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antidandruff; Antistatic; Antiseborrhoeic; Antimicrobial

Methods of Manufacturing

A Claus sulfur recovery unit consists of a combustion furnace, waste heat boiler, sulfur condenser, and a series of catalytic stages each of which employs reheat, catalyst bed, and sulfur condenser. Typically, two or three catalytic stages are employed. The Claus process converts hydrogen sulfide to elemental sulfur via a two-step reaction. The first step involves controlled combustion of the feed gas to convert approximately one-third of the hydrogen sulfide to sulfur dioxide and noncatalytic reaction of unburned hydrogen sulfide with sulfur dioxide. In the second step, the Claus reaction, the hydrogen sulfide and sulfur dioxide react over a catalyst to produce sulfur and water. ... The amount of combustion air is tightly controlled to maximize sulfur recovery, ie, maintaining the appropriate reaction stoichiometry of 2:1 hydrogen sulfide to sulfur dioxide throughout downstream reactors. Typically, sulfur recoveries of up to 97% can be achieved.
The /Frasch/ process ... consists of injecting large quantities of hot water directly into the deposit, and then pumping the molten sulfur to the surface.
... Low-grade ores by Chemico process, smelter waste gas, sour natural gas, coal, iron, pyrites, gypsum, solvent extraction of volcanic ash, petroleum, coke oven gas, photolysis of hydrogen sulfide.
Two forms of sulfur of 99.5% purity or better are recognized in pharmacy: sublimed sulfur, also known as flowers of sulfur, and precipitated sulfur, also known as milk of sulfur, made by boiling sublimed sulfur with lime and precipitating with hydrochloric acid. Other sulfur preparations include: washed sulfur, made by treating sublimed sulfur with ammonia and washing with water to dissolve impurities, particularly arsenic; sulfurated lime, the active component of Vleminckx's lotion, made by boiling sublimed sulfur with lime, resulting in formation of calcium pentasulfide and calcium thiosulfate; and sulfurated potash (K2(Sx)), also known as liver of sulfur, made by heating sublimed sulfur with potassium carbonate.
Elemental sulfur /may be/ recovered via petroleum product desulfurization; plus sulfur and sulfuric acid, resulting from flue gas-purification.

General Manufacturing Information

Rubber Product Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Industrial Gas Manufacturing
Sulfur: ACTIVE
Sulfur, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
The WHO Recommended Classification of Pesticides by Hazard identifies sulfur (technical grade) as Class III: slightly hazardous; Main Use: fungicide (other than for seed treatment), insecticide.
The previous decade has seen a rapid shift in the mode of sulfur production with native sulfur recovery by the Frasch process being eliminated in the United States and in steep decline elsewhere. The increasing reliance on sour natural gas (CH4, H2S, and CO2) throughout the World and the production of low sulfur fuels in refineries has resulted in nearly all of the World's elemental sulfur coming from conversion of H2S.
Ultra-low sulfur diesel (ULSD) is diesel fuel with 15 parts per million or lower sulfur content. The U.S. Environmental Protection Agency requires 80% of the highway diesel fuel refined in or imported into the United States (100% in California) to be ultra-low sulfur diesel. One hundred percent must be ULSD nationwide by 2010. Currently, the vast majority of ultra-low sulfur diesel is produced from petroleum. However, biodiesel (along with some emerging advanced fuels) is inherently ultra-low sulfur and could help meet ULSD requirements in the future. Ultra-low sulfur content in diesel fuel is beneficial because it enables use of advanced emission control technologies on light- and heavy-duty diesel vehicles. The combination of ULSD with advanced emission control technologies is sometimes called "clean diesel."
... in massive elemental form sulfur is referred to as brimstone
For more General Manufacturing Information (Complete) data for Sulfur, Elemental (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: sulfur; Matrix: air; Detection Limit: 2.6 nanogram/sq centimeter.
Elemental sulfur in either its ore or its refined state can generally be recognized by its characteristic yellow color or by the generation of sulfur dioxide when it is burned in air. Its presence in an elemental state or in a compound can be detected by heating the material with sodium carbonate and rubbing the fused product on a wet piece of silver metal. A black discoloration of the silver indicates the presence of sulfur.
AOAC Method 952.25. Sulfur; Titrimetric carius combustion method (12) Official final action (not applicable in presence of phosphorus). Place weighed sample /greater or equal to 0.75 mg sulfur/ in combustion tube, add /fine crystals of/ sodium chloride 100% in excess of amt equivalent to sulfur sample, and ... /add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end./ Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath. Dissolve residue in 10 mL water, pour solution into titration cell, add 1 drop phenolphthalein, and make just alkaline with about 0.1 N sodium hydroxide, then acid with about 0.02 N hydrochloric acid, adding 1 drop excess. Add about 0.15 g of /tetrahydroxyquinone sulfate/ indicator, stir to dissolve ... using enough alcohol so that final soln contains about 50%. Titrate with standard barium chloride soln from 5 mL buret until stable color of soln immediately after stirring matches standard glass color filter. ... % sulfur= (mL barium chloride - mL blank) X normality X 16.032 X 100 mg/mg sample /Total sulfur/.
AOAC Method 955.48. Sulfur; Gravimetric carius combustion method (13) Official final action (Applicable in presence of phosphorus). /Place weighed sample (greater or equal to 0.75 mg sulfur) in combustion tube, add fine crystals of sodium chloride 100% in excess of amt equivalent to sulfur sample, and add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end. Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath./ Dissolve residue ... in 3 mL water, pour into previously ignited and weighed (with filter stick) porcelain crucible. Place crucible on steam bath until soln is near boiling point. ... Slowly draw off soln, and rinse precipitate ... Place crucible and filter in larger crucible and dry in oven for 10 min at about 110 °C. Ignite in furnace 10 min at 700-750 °C ... cool on metal block 30 min or in desiccator 1 hr, and weigh. Determine blank on reagents. % sulfur= (wt of barium sulfate - blank) x 0.1374 X 100/wt sample /Total sulfur/.
For more Analytic Laboratory Methods (Complete) data for Sulfur, Elemental (16 total), please visit the HSDB record page.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from chlorates, nitrates, other oxidizing materials, and hydrocarbons.
Store away from sparks, fire, flames. Isolate from oxidizing materials.
Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling.
Sulfur dust suspended in air ignites easily. Keep away from heat, sparks, and flame.

Stability Shelf Life

Preparations containing sulfur may react with metals including silver and copper, resulting in discoloration of the metal.

Dates

Modify: 2023-08-15
MSDS

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